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molecular formula C25H16 B092911 9,9'-Spirobi[9H-fluorene] CAS No. 159-66-0

9,9'-Spirobi[9H-fluorene]

Cat. No. B092911
M. Wt: 316.4 g/mol
InChI Key: SNFCXVRWFNAHQX-UHFFFAOYSA-N
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Patent
US07326474B2

Procedure details

As shown in the following reaction 1, 6.1 g of 2-bromobiphenyl and 0.585 g of dried Mg were dissolved with ether, and 4.2 g of fluorenone dissolved in ether was added thereto, and refluxed while stirring overnight. The produced yellow precipitate was filtered, and stirred in cold ammonium chloride, and then the obtained crystal was filtered again and dried. Thereafter, acetic acid was added to the solid product, and the solution was refluxed while stirring. A small amount of hydrochloric acid was added thereto to obtain the solid target compound. The solid target compound was filtered and washed to obtain pure target compound with the yield of 80%.
Quantity
6.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.585 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
fluorenone
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:14]1(=O)[C:26]2[C:18]([C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:17][CH:16]=[CH:15]1>CCOCC>[CH:7]1[C:2]2[C:25]3([C:26]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:19]4[C:24]3=[CH:23][CH:22]=[CH:21][CH:20]=4)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=CC=CC=C1
Name
Mg
Quantity
0.585 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
fluorenone
Quantity
4.2 g
Type
reactant
Smiles
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
FILTRATION
Type
FILTRATION
Details
The produced yellow precipitate was filtered
STIRRING
Type
STIRRING
Details
stirred in cold ammonium chloride
FILTRATION
Type
FILTRATION
Details
the obtained crystal was filtered again
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Thereafter, acetic acid was added to the solid product
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
A small amount of hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
to obtain the solid target compound
FILTRATION
Type
FILTRATION
Details
The solid target compound was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
to obtain pure target compound with the yield of 80%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C3(C12)C1=CC=CC=C1C=1C=CC=CC13
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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